N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound with the molecular formula C18H18N2O2 It is characterized by the presence of a pyrrolidinone ring attached to a phenyl group, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the reaction of 4-methyl-3-nitrobenzoic acid with 2-oxopyrrolidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere. The resulting amine is then acylated with benzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
- N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
- N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]pyridine
Uniqueness
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to its specific structural features, such as the combination of a pyrrolidinone ring and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H18N2O2 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H18N2O2/c1-13-9-10-15(12-16(13)20-11-5-8-17(20)21)19-18(22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22) |
InChI Key |
UQHHDNNVGIYKRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N3CCCC3=O |
Origin of Product |
United States |
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